molecular formula C15H20BrNO4 B12278801 3-(Boc-amino)-4-(2-bromophenyl)butyric Acid

3-(Boc-amino)-4-(2-bromophenyl)butyric Acid

Cat. No.: B12278801
M. Wt: 358.23 g/mol
InChI Key: MOFCTVVLGCILTN-UHFFFAOYSA-N
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Description

3-(Boc-amino)-4-(2-bromophenyl)butyric Acid is an organic compound that features a butyric acid backbone with a tert-butoxycarbonyl (Boc) protected amino group and a bromophenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Boc-amino)-4-(2-bromophenyl)butyric Acid typically involves multiple steps:

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine.

    Formation of the Butyric Acid Backbone: This can be achieved through various methods, including the use of Grignard reagents or other organometallic compounds.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a coupling reaction, such as Suzuki or Heck coupling, using appropriate catalysts and conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-(Boc-amino)-4-(2-bromophenyl)butyric Acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or hydrogenation catalysts.

    Substitution: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with a palladium catalyst.

    Substitution: Sodium azide or other nucleophiles in polar aprotic solvents.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Azides, amines, or other substituted derivatives.

Scientific Research Applications

3-(Boc-amino)-4-(2-bromophenyl)butyric Acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and pathways.

    Medicine: Investigated for its potential as a drug precursor or active pharmaceutical ingredient.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(Boc-amino)-4-(2-bromophenyl)butyric Acid depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The Boc group can be removed under acidic conditions, revealing the free amino group, which can then participate in further reactions.

Comparison with Similar Compounds

Similar Compounds

    3-(Boc-amino)-4-phenylbutyric Acid: Lacks the bromine substituent, making it less reactive in certain substitution reactions.

    4-(2-bromophenyl)butyric Acid: Lacks the Boc-protected amino group, limiting its use in peptide synthesis.

Uniqueness

3-(Boc-amino)-4-(2-bromophenyl)butyric Acid is unique due to the presence of both the Boc-protected amino group and the bromophenyl substituent, allowing for a wide range of chemical modifications and applications.

Properties

IUPAC Name

4-(2-bromophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BrNO4/c1-15(2,3)21-14(20)17-11(9-13(18)19)8-10-6-4-5-7-12(10)16/h4-7,11H,8-9H2,1-3H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOFCTVVLGCILTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1Br)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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